molecular formula C5H9BrZn B1588622 4-Pentenylzinc bromide CAS No. 308796-04-5

4-Pentenylzinc bromide

Cat. No. B1588622
M. Wt: 214.4 g/mol
InChI Key: FYTRJJFTGJERAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenylzinc bromide (4-PZB) is a versatile and important organobromide compound that has a wide range of applications in organic synthesis, catalysis, and medicinal chemistry. The compound has a unique combination of properties that make it highly advantageous for use in a variety of laboratory experiments and research applications.

Scientific Research Applications

Catalysis and Synthesis

  • Bromination Reactions : 4-Pentenylzinc bromide has been utilized in various bromination reactions. For example, its use in the synthesis of bromotetrahydropyrans as part of a pathway to synthesize marine natural products like aplysiapyranoid A demonstrates its role in organic synthesis (Brücher & Hartung, 2011). Additionally, the compound finds application in catalytic bromination reactions with hydrogen peroxide and sodium bromide, showcasing its versatility in organic chemistry processes (Abe, You, & Detty, 2002).

Environmental Impact Studies

  • Environmental Fate and Transport : Research has explored the environmental fate and transport of various compounds, including 4-nonylphenol and 17β-estradiol, using bromide as a conservative tracer. This kind of study is crucial for understanding the ecological impact of chemical substances (Writer, Ryan, Keefe, & Barber, 2012).

Novel Chemical Reagents

  • Development of New Chemical Reagents : The creation of novel organozinc reagents, such as 4-coumarinylzinc bromide, illustrates the potential of 4-pentenylzinc bromide in developing new chemical tools for synthetic applications. This shows its importance in expanding the toolkit available for organic synthesis (Rieke & Kim, 2011).

Medicinal Chemistry and Drug Development

  • Radiation Protection in Medicinal Chemistry : Research on bioactive Mannich bases, used as anticancer drugs, has explored their protective features against photons and charged particles. This is an example of how compounds related to 4-pentenylzinc bromide can contribute significantly to medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Advanced Material Science

  • Characterization of Novel Compounds : Studies on new aromatic halogenated compounds, including the effect of bromide concentration, highlight the role of 4-pentenylzinc bromide in the development and understanding of new materials with potential applications in various fields (Pan & Zhang, 2013).

properties

IUPAC Name

bromozinc(1+);pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTRJJFTGJERAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC=C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentenylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentenylzinc bromide
Reactant of Route 2
4-Pentenylzinc bromide
Reactant of Route 3
Reactant of Route 3
4-Pentenylzinc bromide
Reactant of Route 4
4-Pentenylzinc bromide
Reactant of Route 5
Reactant of Route 5
4-Pentenylzinc bromide
Reactant of Route 6
4-Pentenylzinc bromide

Citations

For This Compound
6
Citations
CD Cox, GB McGaughey, MJ Bogusky… - Bioorganic & medicinal …, 2009 - Elsevier
NMR spectroscopy, X-ray crystallography, and molecular modeling studies indicate that N,N-disubstituted-1,4-diazepane orexin receptor antagonists exist in an unexpected low-energy …
Number of citations: 63 www.sciencedirect.com
JJS Zhou - 2005 - dspace.mit.edu
My graduate research at MIT has been focused on the development of palladium- or nickel-catalyzed cross-coupling reactions using unactivated alkyl electrophiles (eg, halides and …
Number of citations: 2 dspace.mit.edu
G Luo, L Chen, CM Conway, W Kostich… - The Journal of …, 2017 - ACS Publications
… While stirring under nitrogen, 4-pentenylzinc bromide (46 mL, 23.00 mmol) was added via syringe, and the resulting dark mixture was stirred at rt for 5 min. It was then heated at reflux (…
Number of citations: 6 pubs.acs.org
LG Quan, JK Cha - Tetrahedron Letters, 2001 - Elsevier
The titanium-mediated cyclization of δ,ε-enones by using dichlorotitanium diphenoxide–cyclohexylmagnesium chloride diastereoselectively afforded cis-substituted cyclopentanols and …
Number of citations: 16 www.sciencedirect.com
MJ Schnaderbeck - 1998 - search.proquest.com
Under ruthenium catalysis, unactivated alkenes and alkynes undergo and Alder-ene process. The reaction is suggested to proceed through a ruthenacyclopentene intermediate. …
Number of citations: 1 search.proquest.com
OO NO - J. Heterocycl. Chem, 1990 - Citeseer
Aldrichimica Acta 32_2 Page 1 Volume 32, Number 2, 1999 Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding Asymmetric Methodology ® ALDRICH® …
Number of citations: 3 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.